molecular formula C25H28N4O4S B2919126 Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-31-2

Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Número de catálogo: B2919126
Número CAS: 946241-31-2
Peso molecular: 480.58
Clave InChI: SQNCBCUZQIBWND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a benzylpiperidine moiety and a tetrahydroquinazoline ring, both of which are common structures in medicinal chemistry . The exact three-dimensional structure would depend on the specific stereochemistry of the molecule.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

  • Synthesis Techniques : A study by Szakonyi et al. (2002) discusses the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process, resulting in new heterocyclic systems that could serve as a basis for further chemical modifications and potential pharmaceutical applications Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002.

  • Antimicrobial Agents : Desai, Shihora, and Moradia (2007) explored the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research suggests the potential of quinazoline derivatives for developing new antimicrobial compounds Desai, Shihora, & Moradia, 2007.

  • CGRP Receptor Inhibition : Cann et al. (2012) describe the development of a potent CGRP receptor antagonist, demonstrating a synthesis approach that could be applied to related quinazoline derivatives for potential therapeutic applications in treating conditions like migraines Cann et al., 2012.

  • Anticonvulsant and Antimicrobial Activities : Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. This highlights the potential pharmaceutical applications of such derivatives in treating various conditions Rajasekaran, Rajamanickam, & Darlinquine, 2013.

  • Anticancer Activity : A study on the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives by Gaber et al. (2021) investigates their anticancer effect against breast cancer MCF-7 cell lines, suggesting the potential of such compounds in cancer therapy Gaber et al., 2021.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with 3-(1-benzylpiperidin-4-yl)propanoic acid followed by cyclization and thionation to form the final product.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid", "3-(1-benzylpiperidin-4-yl)propanoic acid", "methyl iodide", "potassium carbonate", "thiourea", "acetic anhydride", "triethylamine", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is reacted with 3-(1-benzylpiperidin-4-yl)propanoic acid in the presence of triethylamine and acetic anhydride to form the intermediate 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.", "Step 2: The intermediate from step 1 is cyclized by treatment with potassium carbonate in ethanol to form the intermediate 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2,3,4,5-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: The intermediate from step 2 is thionated by treatment with thiourea and methyl iodide in dichloromethane to form the final product, methyl 3-(3-((1-benzylpiperidin-4-yl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] }

Número CAS

946241-31-2

Fórmula molecular

C25H28N4O4S

Peso molecular

480.58

Nombre IUPAC

methyl 3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28N4O4S/c1-33-24(32)18-7-8-20-21(15-18)27-25(34)29(23(20)31)14-11-22(30)26-19-9-12-28(13-10-19)16-17-5-3-2-4-6-17/h2-8,15,19H,9-14,16H2,1H3,(H,26,30)(H,27,34)

Clave InChI

SQNCBCUZQIBWND-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.